molecular formula C27H29N3O2S2 B11964140 (5Z)-5-{[3-(4-Butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-butyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{[3-(4-Butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-butyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11964140
M. Wt: 491.7 g/mol
InChI Key: JWOMTGCMNZUDDC-MOHJPFBDSA-N
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Description

(5Z)-5-{[3-(4-Butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-butyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrazole ring, a thiazolidinone ring, and a butoxyphenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(4-Butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-butyl-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-butyl-2-thioxo-1,3-thiazolidin-4-one with 3-(4-butoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed in a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[3-(4-Butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-butyl-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the butoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazolidinone derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

(5Z)-5-{[3-(4-Butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-butyl-2-thioxo-1,3-thiazolidin-4-one has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(4-Butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-butyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, the compound may interact with cellular signaling pathways, influencing processes such as cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-{[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-butyl-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-5-{[3-(4-Ethoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-butyl-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (5Z)-5-{[3-(4-Butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-butyl-2-thioxo-1,3-thiazolidin-4-one lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity. The presence of the butoxy group, in particular, may enhance its lipophilicity and influence its interaction with biological membranes and targets.

Properties

Molecular Formula

C27H29N3O2S2

Molecular Weight

491.7 g/mol

IUPAC Name

(5Z)-5-[[3-(4-butoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-butyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H29N3O2S2/c1-3-5-16-29-26(31)24(34-27(29)33)18-21-19-30(22-10-8-7-9-11-22)28-25(21)20-12-14-23(15-13-20)32-17-6-4-2/h7-15,18-19H,3-6,16-17H2,1-2H3/b24-18-

InChI Key

JWOMTGCMNZUDDC-MOHJPFBDSA-N

Isomeric SMILES

CCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)OCCCC)C4=CC=CC=C4)/SC1=S

Canonical SMILES

CCCCN1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)OCCCC)C4=CC=CC=C4)SC1=S

Origin of Product

United States

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